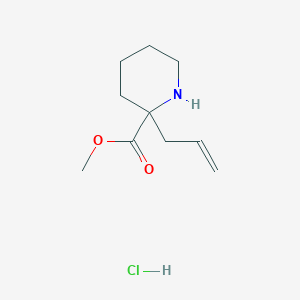

Methyl 2-prop-2-enylpiperidine-2-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

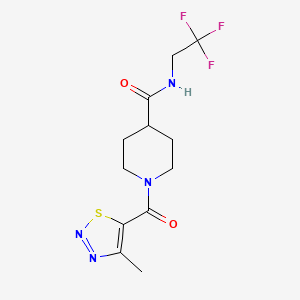

“Methyl 2-prop-2-enylpiperidine-2-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 1824016-86-5 . It has a molecular weight of 219.71 . The IUPAC name for this compound is methyl 2-allylpiperidine-2-carboxylate hydrochloride . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H17NO2.ClH/c1-3-6-10 (9 (12)13-2)7-4-5-8-11-10;/h3,11H,1,4-8H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 219.71 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Preparation and Transformation in Organic Synthesis

Methyl 2-prop-2-enylpiperidine-2-carboxylate hydrochloride plays a crucial role in organic synthesis, enabling the preparation of complex molecules through various chemical reactions. Its utility extends to the synthesis of C-terminal thioester peptides through a practical Fmoc chemistry procedure, offering a pathway to produce peptides with good yield and high quality. This method is adaptable for preparing a broad range of thioester peptides, highlighting its importance in peptide synthesis (Liu & Mayer, 2013).

Role in Hydrodecarboxylation Reactions

The compound is integral in hydrodecarboxylation reactions of carboxylic and malonic acid derivatives, facilitated by organic photoredox catalysis. This catalytic process allows for the efficient conversion of primary, secondary, and tertiary carboxylic acids into various functional groups, demonstrating a wide substrate scope. The method, not limited by the presence of α heteroatoms or phenyl substitution, showcases the compound's versatility in organic transformations (Griffin, Zeller, & Nicewicz, 2015).

Contribution to Aminocarbonylation Reactions

In palladium-catalyzed aminocarbonylation reactions, alkoxycarbonylpiperidines, including derivatives of Methyl 2-prop-2-enylpiperidine-2-carboxylate, serve as N-nucleophiles. These reactions enable the formation of carboxamides and ketocarboxamides from iodoalkenes and iodoarenes, respectively. The presence of a methyl group influences the chemoselectivity towards ketocarboxamides, highlighting the compound's role in modifying reaction outcomes under high carbon monoxide pressure (Takács et al., 2014).

Impact on Carboxylesterase Isozymes

Research into the substrate specificity of carboxylesterase isozymes in human liver and small intestine has revealed the compound's influence on hydrolysis activity. Findings suggest that methyl 2-prop-2-enylpiperidine-2-carboxylate hydrochloride's structural variations can affect the enzyme's ability to hydrolyze substrates, offering insights into its biological interactions and potential therapeutic applications (Imai et al., 2006).

Safety and Hazards

The safety information for “Methyl 2-prop-2-enylpiperidine-2-carboxylate;hydrochloride” includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

methyl 2-prop-2-enylpiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-3-6-10(9(12)13-2)7-4-5-8-11-10;/h3,11H,1,4-8H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWPCVYYOWVUJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCN1)CC=C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2832150.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2832155.png)

![9-[4-(dimethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2832156.png)

![2-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2832157.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2832159.png)

![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2832164.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2832168.png)

![6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2832169.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2832171.png)

![3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2832173.png)